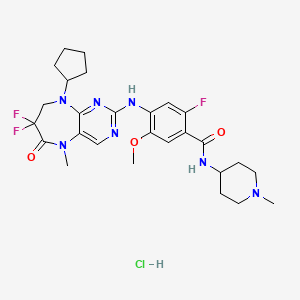![molecular formula C7H3FN2OS B2499663 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde CAS No. 2470435-43-7](/img/structure/B2499663.png)
5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- PI3Kα Inhibition : A study identified this compound as a potent PI3Kα inhibitor with an impressive IC50 of 3.6 nM . PI3Kα plays a crucial role in cell signaling pathways, and inhibiting it can have therapeutic implications for cancer and other diseases.
- Thiazolo[5,4-b]pyridines : Novel derivatives of this compound have been developed, exhibiting high antioxidant activity . Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases.
- Antibacterial and Antifungal Activities : Thiazolo[5,4-b]pyridine derivatives have demonstrated antimicrobial properties, making them potential candidates for combating bacterial and fungal infections . Further research could explore their mechanism of action and optimize their efficacy.
- Reducing Inflammation : Some thiazolo[5,4-b]pyridines exhibit anti-inflammatory effects . Investigating their impact on inflammatory pathways could lead to novel anti-inflammatory drugs.
- Weed Control : Certain thiazolo[5,4-b]pyridine derivatives have herbicidal properties . Understanding their mode of action and selectivity could contribute to more effective herbicides.
- Cancer Research : Thiazolo[5,4-b]pyridines have been explored for their antitumor potential . Investigating their effects on cancer cell lines and animal models may reveal promising leads for cancer therapy.
Medicinal Chemistry and Drug Development
Antioxidant Properties
Antimicrobial Applications
Anti-inflammatory Potential
Herbicidal Activity
Antitumor Properties
Mécanisme D'action
Target of Action
The primary target of 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde interacts with its target, PI3K, by inhibiting its activity . The compound exhibits extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
Biochemical Pathways
The inhibition of PI3K by 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell proliferation, survival, and metabolism . By inhibiting PI3K, the compound can potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
The compound’s potent pi3k inhibitory activity suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde’s action include the inhibition of PI3K, disruption of the PI3K/AKT/mTOR pathway, and potential inhibition of cancer cell growth and proliferation .
Propriétés
IUPAC Name |
5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2OS/c8-5-2-1-4-7(10-5)12-6(3-11)9-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTXGGKEXNMJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2499585.png)





![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2499598.png)


![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)
